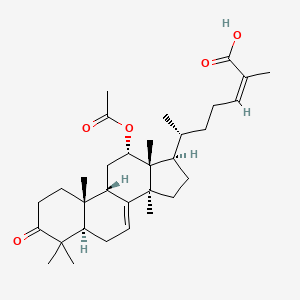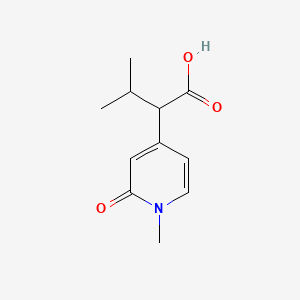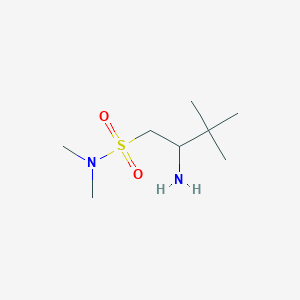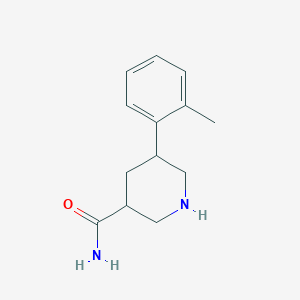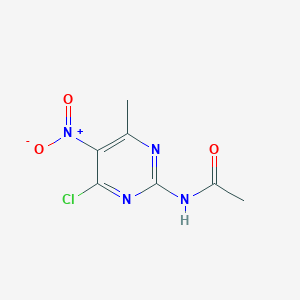
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C7H7ClN4O3 and a molecular weight of 230.61 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methyl, and nitro groups, along with an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-methyl-5-nitropyrimidine with acetic anhydride in the presence of a base . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: N-(4-amino-6-methyl-5-nitropyrimidin-2-yl)acetamide.
Reduction: N-(4-chloro-6-methyl-5-aminopyrimidin-2-yl)acetamide.
Oxidation: N-(4-chloro-6-carboxy-5-nitropyrimidin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar pyrimidine structure but lacks the nitro and acetamide groups.
4-Chloro-6-methyl-2-nitropyrimidine: Similar structure but lacks the acetamide group.
Uniqueness
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide is unique due to the combination of chloro, methyl, nitro, and acetamide groups on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H7ClN4O3 |
|---|---|
Molekulargewicht |
230.61 g/mol |
IUPAC-Name |
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C7H7ClN4O3/c1-3-5(12(14)15)6(8)11-7(9-3)10-4(2)13/h1-2H3,(H,9,10,11,13) |
InChI-Schlüssel |
WBSTVUMPXZWEGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
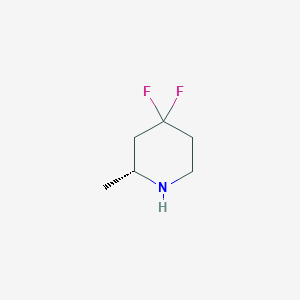
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)

![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)

![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
